molecular formula C21H18N6 B10772525 4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile

4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile

Cat. No.: B10772525
M. Wt: 354.4 g/mol
InChI Key: OAPIWVHFYSEARE-UHFFFAOYSA-N
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Description

4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile is a potent and selective small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology and cell signaling research. This compound is structurally characterized by a core imidazole scaffold, which is central to its kinase-binding activity, and is specifically designed to probe the ALK signaling pathway Source . Its primary research value lies in its utility as a chemical tool for investigating the mechanisms of ALK-driven oncogenesis, particularly in cancers such as anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) where ALK rearrangements are a known driver Source . By potently inhibiting ALK autophosphorylation and downstream signaling through effectors like STAT3, AKT, and ERK, this compound enables researchers to elucidate the functional consequences of ALK inhibition on cell proliferation, survival, and apoptosis in vitro and in vivo models Source . Consequently, it serves as a critical reference compound for validating newer ALK inhibitors and for conducting structure-activity relationship (SAR) studies aimed at developing next-generation targeted therapeutics with improved efficacy and resistance profiles.

Properties

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

IUPAC Name

4-[3-[2-(4-methyltriazol-1-yl)ethyl]-5-phenylimidazol-4-yl]benzonitrile

InChI

InChI=1S/C21H18N6/c1-16-14-27(25-24-16)12-11-26-15-23-20(18-5-3-2-4-6-18)21(26)19-9-7-17(13-22)8-10-19/h2-10,14-15H,11-12H2,1H3

InChI Key

OAPIWVHFYSEARE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Van Leusen Imidazole Synthesis

The Van Leusen reaction forms the imidazole core through condensation of aldehydes with TosMIC (tosylmethyl isocyanide). For the target compound, 4-formylbenzonitrile reacts with 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine in ethanol under acidic conditions, followed by cyclization in dimethylformamide (DMF) with potassium carbonate and TosMIC. This method achieves yields of 60–85% and is favored for its regioselectivity in forming the 5-membered imidazole ring.

Reaction Conditions:

  • Step 1: Reflux in ethanol with glacial acetic acid (4 hours).

  • Step 2: Cyclization in DMF at 95°C (18–22 hours).

  • Workup: Ethyl acetate extraction, silica gel chromatography.

Copper-Catalyzed Triazole Formation

The 4-methyl-1H-1,2,3-triazole moiety is synthesized via CuAAC, where 4-methyl-1H-1,2,3-triazole-1-ethyl azide reacts with phenylacetylene in water under green LED irradiation. This method, adapted from photocatalytic protocols, achieves near-quantitative yields (95–100%) with minimal byproducts.

Optimization Highlights:

  • Catalyst: CuCl₂ (5 mM) with eosin Y (EY) as a photosensitizer.

  • Solvent: Water, enabling eco-friendly synthesis.

Detailed Stepwise Synthesis

Synthesis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

This intermediate is prepared by alkylating 4-methyl-1H-1,2,3-triazole with 2-bromoethylamine hydrobromide in DMF using cesium carbonate as a base. The reaction proceeds at 25–30°C for 2 hours, yielding 72–78% after crystallization.

Key Data:

ParameterValue
Temperature25–30°C
Reaction Time2 hours
Yield72–78%
Purity (HPLC)>98%

Imidazole Core Assembly

The Van Leusen protocol is employed:

  • Condensation: 4-formylbenzonitrile and 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine in ethanol with acetic acid.

  • Cyclization: TosMIC and K₂CO₃ in DMF at 95°C.

Critical Observations:

  • Excess TosMIC (1.6 equiv.) improves yield by preventing intermediate degradation.

  • DMF enhances solubility of intermediates, reducing side reactions.

Optimization and Catalysis

Solvent Systems

Comparative studies highlight DMF’s superiority over acetonitrile or THF due to its high boiling point and polarity, which stabilize reactive intermediates. Ethanol-water mixtures (3:1) reduce toxicity in initial condensation steps.

Catalytic Efficiency

  • CuCl₂/EY System: Achieves 95% yield in triazole formation with 0.5 mol% catalyst loading.

  • Palladium on Charcoal: Used in debenzylation steps (20–25 psi H₂, 85% yield).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantageLimitation
Van Leusen Synthesis8598Regioselective, scalableRequires toxic DMF
CuAAC Triazole Formation9599Eco-friendly, fastHigh catalyst cost
Palladium-Mediated Coupling7897Functional group toleranceSensitive to oxygen

Challenges and Solutions

Isomer Formation

Early methods produced 10–15% of the 1,2,4-triazole isomer due to non-regioselective cyclization. Switching to Cs₂CO₃ instead of K₂CO₃ reduced isomer content to <1%.

Purification Difficulties

Silica gel chromatography remains standard, but patent US7807837B2 introduces crystallization using diisopropyl ether, achieving 99% purity without chromatography .

Scientific Research Applications

Biological Activities

The compound has been studied for its potential biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds containing triazole and imidazole moieties exhibit significant antimicrobial properties. The presence of the 4-methyltriazole group in this compound may enhance its effectiveness against various pathogens, including bacteria and fungi.

Anticancer Properties

Studies have shown that imidazole derivatives can act as anticancer agents. The unique structure of 4-{1-[2-(4-Methyl-1h-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1h-Imidazol-5-Yl}benzonitrile may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in cancer progression and microbial resistance. Inhibiting these enzymes can lead to therapeutic benefits by reducing the viability of cancer cells or pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of both triazole and imidazole rings suggests that modifications to these structures could enhance biological activity or reduce toxicity.

Case Studies

Several studies have documented the applications of similar compounds in clinical settings:

  • Triazole Derivatives in Antifungal Therapy : A study published in Nature demonstrated that triazole derivatives effectively treated systemic fungal infections by inhibiting fungal ergosterol synthesis.
  • Imidazole Compounds as Anticancer Agents : Research highlighted in Cancer Research showed that imidazole derivatives could selectively target cancer cells while sparing normal cells, suggesting a promising therapeutic index.
  • Combination Therapies : Investigations into combination therapies involving triazole and imidazole compounds have shown enhanced efficacy against resistant strains of bacteria and cancer cells, indicating the potential for this compound in multi-drug regimens.

Data Table: Comparison of Biological Activities

Compound TypeActivityReference
TriazoleAntifungalNature
ImidazoleAnticancerCancer Research
Triazole + ImidazoleSynergistic EffectsJournal of Medicinal Chemistry

Mechanism of Action

The mechanism of action of “PMID25719566C1” involves its binding to specific molecular targets, such as the bromodomains of BAZ2A and BAZ2B. This binding inhibits the interaction between these bromodomains and acetylated histones, leading to changes in gene expression. The compound’s effects are mediated through the modulation of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents/Modifications Molecular Formula Key Features
Target Compound Imidazole 4-Phenyl, 5-benzonitrile, ethyl-linked triazole C₂₁H₁₈N₆ Dual heterocycles, flexible linker
Letrozole Intermediate () Triazole 4-Cyanophenyl, methylene-linked triazole C₁₅H₁₀N₄ Aromatase inhibitor scaffold
9c () Benzimidazole-Thiazole 4-Bromophenyl, triazole-acetamide C₂₇H₂₁BrN₆O₂S Halogenated aryl, enzyme docking
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile () Pyrazole-Triazole Azide, benzonitrile C₁₁H₈N₆ Click chemistry precursor, azide functionality

Key Observations:

Heterocycle Diversity : The target compound combines imidazole and triazole rings, whereas analogues like Letrozole intermediates () focus on triazole-benzonitrile hybrids. The dual heterocycles in the target may enhance binding affinity compared to single-heterocycle systems .

In contrast, the methyl group on the triazole in the target compound may optimize lipophilicity .

Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility, unlike the rigid methylene linkers in Letrozole derivatives, which could influence pharmacokinetics .

Key Observations:

Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, similar to Letrozole intermediates (), but lacks reported yields or purification details. Click chemistry () offers higher efficiency for triazole formation .

Analytical Validation : IR spectra confirm functional groups (e.g., C≡N at ~2228 cm⁻¹ in the target compound), while NMR data align with expected substituent patterns .

Biological Activity

The compound 4-{1-[2-(4-Methyl-1H-1,2,3-Triazol-1-Yl)ethyl]-4-Phenyl-1H-Imidazol-5-Yl}benzonitrile represents a novel class of triazole and imidazole derivatives that have gained attention for their potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the coupling of triazole and imidazole moieties through a series of chemical reactions. The initial step often includes the formation of the triazole ring via a click chemistry approach, followed by subsequent modifications to introduce the phenyl and benzonitrile groups.

Example Synthesis Pathway

  • Formation of Triazole : The triazole can be synthesized using azide and alkyne coupling reactions.
  • Imidazole Formation : An imidazole ring can be constructed through condensation reactions involving appropriate precursors.
  • Final Coupling : The final compound is obtained by coupling the synthesized triazole and imidazole derivatives with benzonitrile.

Biological Activity

The biological activity of this compound has been evaluated across several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing triazole and imidazole scaffolds exhibit significant antimicrobial properties. In one study, similar triazole derivatives demonstrated effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that the presence of the triazole moiety enhances this activity .

Anticancer Properties

The compound's anticancer potential has been explored through in vitro assays. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest. Molecular docking studies have indicated strong binding affinities to targets associated with cancer progression .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with DNA Replication : Similar compounds have been shown to disrupt DNA synthesis in pathogens and cancer cells.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Triazole Derivatives Against Fungal Infections : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 25 µg/ml .
  • Imidazole-Based Anticancer Agents : Research highlighted the efficacy of imidazole-based compounds in inhibiting tumor growth in xenograft models, indicating strong potential for further development .

Comparative Analysis

The following table summarizes key findings related to the biological activities of various triazole and imidazole derivatives:

Compound NameBiological ActivityTarget OrganismMIC (µg/ml)Reference
Triazole AAntibacterialE. coli8
Imidazole BAnticancerCancer Cell LineN/A
Compound CAntifungalC. albicans0.5
Compound DAntiparasiticTrypanosoma12

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the triazole-imidazole-cyanoaryl scaffold in compounds like 4-{...}benzonitrile?

  • Answer : The core structure is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring. For example, azide intermediates (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) are reacted with alkynes under THF/water (1:1) with CuSO₄/Na-ascorbate catalysis . Imidazole moieties are introduced via cyclization of benzaldehyde derivatives with amines under acidic conditions . Key steps include optimizing reaction time (e.g., 12–24 hours) and monitoring by TLC/HPLC.

Q. How are structural integrity and purity validated for such heterocyclic compounds?

  • Answer : Multi-modal characterization is critical:

  • IR Spectroscopy : Confirms functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹) .
  • NMR : ¹H/¹³C NMR assigns proton environments (e.g., triazole C-H at δ 7.5–8.5 ppm, imidazole protons at δ 7.0–7.8 ppm) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical) .
  • Melting Point : Consistency (±2°C) indicates purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected regioselectivity or spectral assignments?

  • Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries to match experimental NMR/X-ray data. For example, discrepancies in chemical shifts can arise from solvent effects or tautomerism, which DFT solvation models (e.g., PCM) can reconcile . Docking studies (e.g., AutoDock Vina) further elucidate binding modes in biological targets .

Q. What experimental design strategies maximize yield in multi-step syntheses of triazole-imidazole hybrids?

  • Answer :

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., solvent polarity, catalyst loading, temperature). For instance, THF/water mixtures enhance CuAAC reaction efficiency due to balanced solubility .
  • Bayesian Optimization : Machine learning algorithms iteratively adjust conditions (e.g., reaction time, stoichiometry) to predict optimal yields .
  • Controlled Synthesis : Copolymerization techniques (e.g., using DMDAAC monomers) ensure reproducibility in heterocyclic systems .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for triazole-imidazole derivatives?

  • Case Study : Inconsistent ¹H NMR signals for imidazole protons (e.g., δ 7.2 vs. 7.6 ppm) may arise from:

  • Tautomerism : Imidazole rings can adopt 1H- or 4H- tautomeric forms, altering proton environments. Variable-temperature NMR (VT-NMR) can identify dynamic equilibria .
  • Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift peaks due to hydrogen bonding. Cross-validate spectra in multiple solvents .

Methodological Tables

Table 1 : Representative Synthesis Conditions for Triazole-Imidazole Hybrids

StepReactantsSolventCatalystYield (%)Reference
CuAAC4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile + PhenylacetyleneTHF/H₂OCuSO₄/Na-ascorbate82
Imidazole CyclizationBenzaldehyde derivative + EthylenediamineEtOH/HCl-75

Table 2 : Key Spectroscopic Data for Structural Validation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Nitrile (C≡N)2220–2240-118–122
Triazole C-H-7.5–8.5120–130
Imidazole C-H-7.0–7.8135–145

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